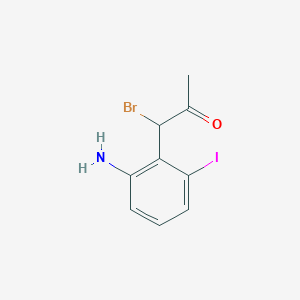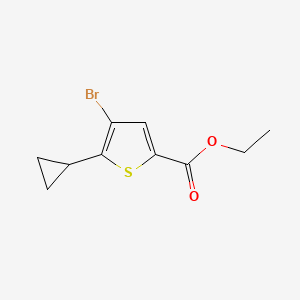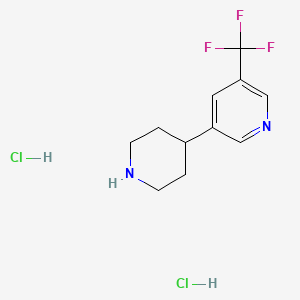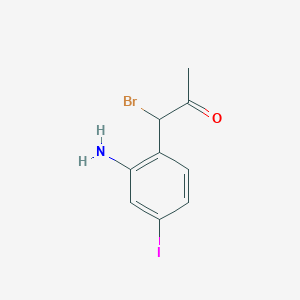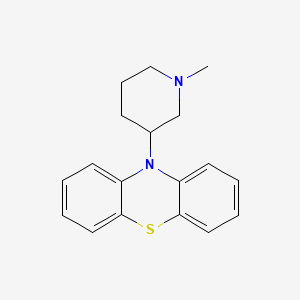![molecular formula C12H10N4S2 B14058870 N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a heterocyclic compound that features both a benzothiazole and an imidazole ring. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 2-amino-6-methylbenzothiazole with imidazole-1-carbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for yield and purity, often using advanced techniques like microwave irradiation or one-pot multicomponent reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, triethylamine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . Molecular docking studies have shown that the compound can bind to protein receptors, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide stands out due to its unique combination of benzothiazole and imidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C12H10N4S2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C12H10N4S2/c1-8-2-3-9-10(6-8)18-11(14-9)15-12(17)16-5-4-13-7-16/h2-7H,1H3,(H,14,15,17) |
Clave InChI |
AJVYWPXCDQCOEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




